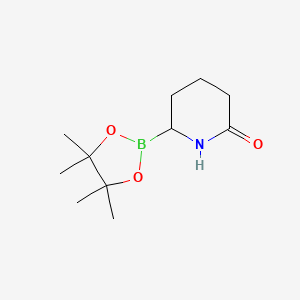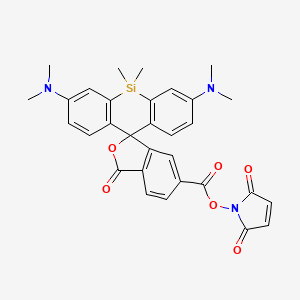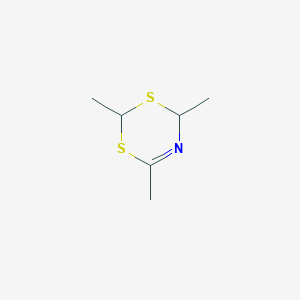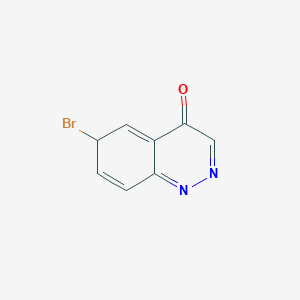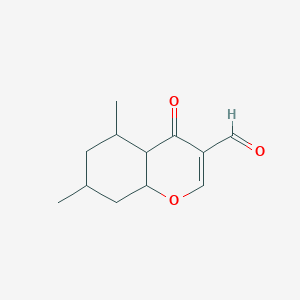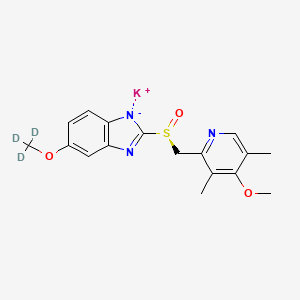
Esomeprazole-d3 (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Esomeprazole-d3 (potassium) is a deuterated form of esomeprazole, a proton pump inhibitor used to reduce stomach acid production. It is commonly used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. The deuterated version, Esomeprazole-d3, contains three deuterium atoms, which can enhance the compound’s stability and metabolic profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Esomeprazole-d3 (potassium) involves the incorporation of deuterium atoms into the esomeprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of Esomeprazole-d3 (potassium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms during the synthesis.
化学反应分析
Types of Reactions
Esomeprazole-d3 (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Common solvents include methanol, ethanol, and acetonitrile.
Major Products
Sulfoxides: Formed through oxidation reactions.
Sulfides: Produced by reduction of the sulfoxide group.
Substituted Benzimidazoles: Resulting from nucleophilic substitution reactions.
科学研究应用
Esomeprazole-d3 (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of esomeprazole.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on drug metabolism and pharmacokinetics.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated drugs in comparison to their non-deuterated counterparts.
Industry: Applied in the pharmaceutical industry to develop more stable and effective formulations of esomeprazole.
作用机制
This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated acid secretion . The deuterium atoms in Esomeprazole-d3 may enhance the compound’s stability and prolong its duration of action.
相似化合物的比较
Esomeprazole-d3 (potassium) can be compared to other proton pump inhibitors, such as:
Omeprazole: The racemic mixture of S- and R-enantiomers, with similar efficacy but potentially different pharmacokinetic profiles.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Pantoprazole: Known for its longer duration of action and different metabolic pathways.
Rabeprazole: Exhibits rapid onset of action and different pharmacokinetic properties.
Esomeprazole-d3 (potassium) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its therapeutic profile compared to non-deuterated proton pump inhibitors .
属性
分子式 |
C17H18KN3O3S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
potassium;2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1/i3D3; |
InChI 键 |
FOFFPEFVSRGLOZ-WSIMPSMWSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)[S@@](=O)CC3=NC=C(C(=C3C)OC)C.[K+] |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


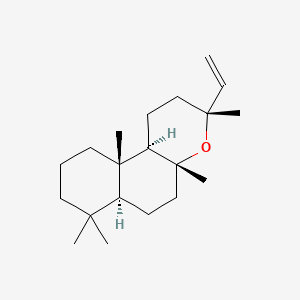
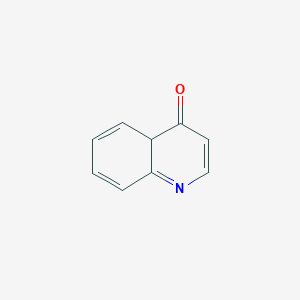
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester](/img/structure/B12361610.png)
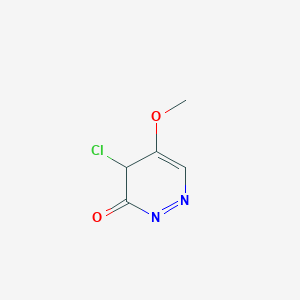
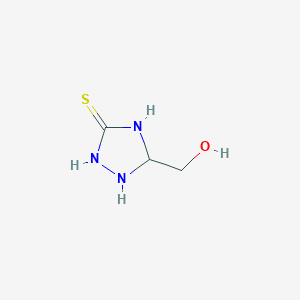
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid](/img/structure/B12361624.png)
